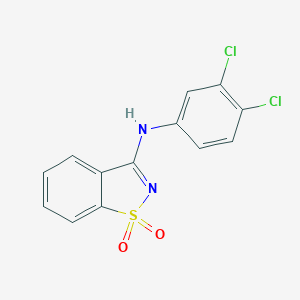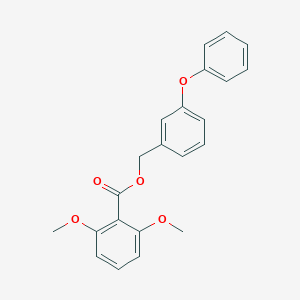
N-(3,4-dichlorophenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine, commonly known as DCDT, is a synthetic organic compound that has been extensively studied for its potential applications in various fields of science. DCDT is a heterocyclic compound that contains a benzisothiazole ring and a dichlorophenyl group, which makes it a potent antimicrobial and antifungal agent.
Aplicaciones Científicas De Investigación
DCDT has been extensively studied for its potential applications in various fields of science. In microbiology, DCDT has been shown to have potent antimicrobial and antifungal properties. It has been tested against various pathogenic bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger, and has been found to be effective in inhibiting their growth. DCDT has also been tested for its potential use as a disinfectant in hospitals and other healthcare settings.
In chemistry, DCDT has been used as a reagent in the synthesis of various organic compounds. It has been shown to be a useful reagent for the synthesis of thiazoles, benzisothiazoles, and other heterocyclic compounds.
In pharmacology, DCDT has been studied for its potential use as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation. DCDT has also been tested for its potential use as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of DCDT is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. DCDT has been shown to bind to the cell membrane of bacteria and fungi, causing leakage of intracellular contents and ultimately leading to cell death.
Biochemical and Physiological Effects:
DCDT has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that DCDT can be irritating to the skin and eyes, and precautions should be taken when handling it.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DCDT is its broad-spectrum antimicrobial and antifungal properties. It has been shown to be effective against a wide range of pathogenic microorganisms, making it a potentially useful tool for laboratory experiments. Additionally, DCDT is relatively easy to synthesize and is readily available.
One of the limitations of DCDT is that its mechanism of action is not fully understood. This makes it difficult to predict its efficacy against different microorganisms and to optimize its use in laboratory experiments. Additionally, while DCDT is generally considered safe for use in laboratory experiments, it is important to take precautions when handling it due to its potential irritant properties.
Direcciones Futuras
There are several future directions for research on DCDT. One area of interest is the development of more effective antimicrobial and antifungal agents based on the structure of DCDT. Another area of interest is the study of the potential use of DCDT as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of DCDT and to optimize its use in laboratory experiments.
Métodos De Síntesis
DCDT can be synthesized by reacting 3,4-dichloroaniline with 1,1-dioxide-1,2-benzisothiazole in the presence of a base such as sodium hydroxide. The reaction takes place at a temperature range of 80-100°C, and the product is obtained in high yield and purity. The synthesis of DCDT is a straightforward process that can be easily scaled up for industrial applications.
Propiedades
Nombre del producto |
N-(3,4-dichlorophenyl)-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine |
|---|---|
Fórmula molecular |
C13H8Cl2N2O2S |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-10-6-5-8(7-11(10)15)16-13-9-3-1-2-4-12(9)20(18,19)17-13/h1-7H,(H,16,17) |
Clave InChI |
OVUIIQPNLKOWSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)
![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)

![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)
![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)
